molecular formula C22H20O6 B2459671 3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate CAS No. 170241-48-2

3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate

Cat. No. B2459671
CAS RN: 170241-48-2
M. Wt: 380.396
InChI Key: ZOPGETMJOIMPAW-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl acetate, also known as BDPAC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Antioxidant Activity and Synthesis

Coumarin derivatives, including those structurally similar to the specified compound, have been extensively studied for their antioxidant activities. A study highlighted the synthesis and antioxidant activity of new coumarin derivatives, comparing them with known antioxidants like ascorbic acid (Kadhum et al., 2011). These findings suggest potential applications in mitigating oxidative stress-related diseases.

Organic Intermediates and Wastewater Treatment

Research has identified organic intermediates during the degradation processes of certain compounds, which are relevant to wastewater treatment technologies (Sun & Pignatello, 1993). This application is critical for environmental chemistry and pollution control efforts.

Material Science and Chemical Synthesis

In material science, studies on compounds structurally related to the mentioned chemical have focused on their incorporation into new materials with potential applications in electronic and optical devices. For instance, research on the synthesis, DFT calculations, and analysis of novel compounds demonstrates their utility in understanding electronic structures and properties (Halim & Ibrahim, 2017).

Antibacterial and Antimicrobial Applications

The synthesis of new heterocycles based on phthalazine, incorporating the coumarin structure, has shown significant antibacterial activity, suggesting its utility in developing new antimicrobial agents (Khalil, Berghot, & Gouda, 2009).

Catalysis and Chemical Reactions

Studies on catalyzed reactions involving coumarin derivatives illustrate their role in facilitating various organic synthesis processes. This includes reactions such as benzylation of 1,3-dicarbonyl compounds, showcasing the compound's relevance in synthetic organic chemistry (Kischel et al., 2007).

Biochemical Analysis

Biochemical Properties

Related benzodioxole derivatives have been shown to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of important prostaglandins . These interactions could potentially influence a variety of biochemical reactions within the body.

Cellular Effects

Related benzodioxole derivatives have demonstrated cytotoxic activity against certain cancer cell lines, such as HeLa cervical cancer cells . This suggests that this compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related benzodioxole derivatives have been shown to inhibit COX enzymes . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-6-propylchromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O6/c1-4-5-14-8-16-19(10-18(14)28-13(3)23)27-12(2)21(22(16)24)15-6-7-17-20(9-15)26-11-25-17/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPGETMJOIMPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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